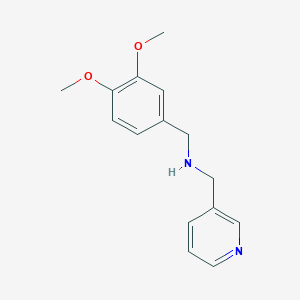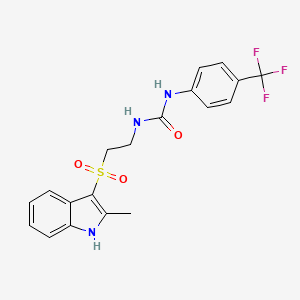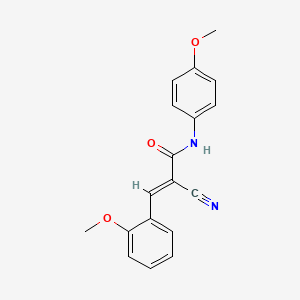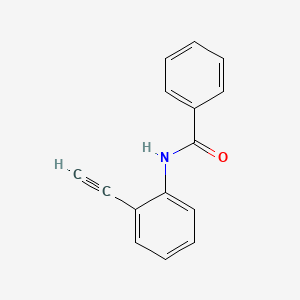![molecular formula C24H34N2O2 B2875492 (16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one CAS No. 1092808-23-5](/img/structure/B2875492.png)
(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one” is a complex organic compound. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The compound also contains an androstan-17-one moiety .
Physical and Chemical Properties Analysis
The average mass of the compound is 410.592 Da and the monoisotopic mass is 410.293335 Da . Other physical and chemical properties of the compound are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Antiandrogenic Activity
A study explored the synthesis and antiandrogenic activity of new androstano[17,16-c]pyrazolines and their derivatives, starting from 3β-hydroxyandrostan-17-one. These compounds, including variations of the core structure of interest, were evaluated against Cyproterone, a known antiandrogen. Some synthesized compounds showed superior antiandrogenic activity compared to Cyproterone, highlighting their potential application in treating conditions responsive to androgen levels, such as prostate cancer (Amr, Abdel-Latif, & Abdalla, 2006).
CYP17 Inhibition and Antiandrogenic Properties
Another study focused on the synthesis of steroidal C-17 benzoazoles and pyrazines as inhibitors of the human CYP17 enzyme and antagonists of androgen receptors. These compounds, including those with a structure similar to "(16E)-3-hydroxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]androstan-17-one", showed potent inhibition against both wild type and mutant androgen receptors. The most potent inhibitors demonstrated significant antitumor activity in prostate cancer models, indicating their application in cancer therapeutics (Handratta et al., 2005).
Synthesis and Bioactivity of Androstene Derivatives
Research into the synthesis of 17-heterocyclic substituted androstene derivatives, such as pyrazolyl and isoxazolyl androsta dien 3 one, has shown these compounds to be potent inhibitors for human testicular microsomal 17α hydroxylase/C 17,20 lyase. This enzyme is a target for the treatment of diseases like benign prostatic hypertrophy (BPH) and prostate cancer, suggesting the importance of these derivatives in medical research and therapy (Cheng, 2001).
Androgenic and Anabolic Activities
Some studies have evaluated the nitrogen-retaining and androgenic activities of related compounds in animal models. These studies shed light on the potential anabolic and androgenic effects of these steroids, which could have implications for their use in conditions where anabolic effects are desired, albeit this falls outside the drug use and dosage exclusion criteria (Arnold, Beyler, & Potts, 1959).
Crystal Structure Analysis
Investigations into the crystal structure of stanazolol, a derivative of androstano[3,2-c]pyrazole, provide insights into the molecule's conformation and potential interactions with biological targets such as the androgen receptor. These studies contribute to our understanding of how structural variations influence biological activity and receptor affinity, which is crucial for the design of new therapeutic agents (Lisgarten et al., 2003).
Zukünftige Richtungen
Novel inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles . This suggests potential future directions in the development of new compounds based on the pyrazole scaffold.
Eigenschaften
IUPAC Name |
(16E)-3-hydroxy-10,13-dimethyl-16-[(1-methylpyrazol-4-yl)methylidene]-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-23-8-6-18(27)12-17(23)4-5-19-20(23)7-9-24(2)21(19)11-16(22(24)28)10-15-13-25-26(3)14-15/h10,13-14,17-21,27H,4-9,11-12H2,1-3H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMGOLMVBIBATQ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CC(=CC5=CN(N=C5)C)C4=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(CC1CCC3C2CCC4(C3C/C(=C\C5=CN(N=C5)C)/C4=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2875411.png)



![4-(dimethylsulfamoyl)-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2875420.png)
![8-(dimethylamino)-7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2875422.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2875424.png)


![2-[3-(4-chlorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2875428.png)
![1-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine oxalate](/img/structure/B2875429.png)

